molecular formula C14H15F3N2O3S B2532885 1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine CAS No. 1797959-23-9

1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine

Cat. No.: B2532885
CAS No.: 1797959-23-9
M. Wt: 348.34
InChI Key: ZLYRWYVVTOUTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with a prop-2-yn-1-yl group and a trifluoromethoxybenzenesulfonyl group

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperazine ring with propargyl halides under basic conditions.

    Attachment of the Trifluoromethoxybenzenesulfonyl Group: The final step involves sulfonylation using trifluoromethoxybenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with active site residues, while the trifluoromethoxybenzenesulfonyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding. These interactions modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine include:

    1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine: Lacks the methoxy group, affecting its reactivity and binding properties.

    1-(Prop-2-yn-1-yl)-4-[2-(methoxy)benzenesulfonyl]piperazine: Lacks the trifluoromethyl group, resulting in different electronic and steric effects.

    1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]morpholine: Features a morpholine ring instead of piperazine, altering its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-prop-2-ynyl-4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3S/c1-2-7-18-8-10-19(11-9-18)23(20,21)13-6-4-3-5-12(13)22-14(15,16)17/h1,3-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYRWYVVTOUTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.